1-[(2-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-[(2-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a fluorophenyl group, a piperidine sulfonyl group, and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the fluorophenylmethyl intermediate: This step involves the reaction of 2-fluorobenzyl chloride with a suitable nucleophile to form the 2-fluorobenzyl intermediate.
Synthesis of the piperidine sulfonyl intermediate: Piperidine is reacted with sulfonyl chloride to form the piperidine sulfonyl intermediate.
Coupling reaction: The fluorophenylmethyl intermediate is coupled with the piperidine sulfonyl intermediate under suitable conditions, often involving a base and a solvent like dichloromethane.
Cyclization: The final step involves cyclization to form the dihydropyridinone core, which can be achieved using a cyclizing agent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chlorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
- 1-[(2-bromophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
- 1-[(2-methylphenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Uniqueness
1-[(2-fluorophenyl)methyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-piperidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c18-16-7-3-2-6-14(16)12-19-13-15(8-9-17(19)21)24(22,23)20-10-4-1-5-11-20/h2-3,6-9,13H,1,4-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRIKHZUMJUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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